Methylmalonyl coenzyme A tetralithium salt hydrate

Catalog No.
S1794841
CAS No.
104809-02-1
M.F
C25H40LiN7O19P3S
M. Wt
874.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmalonyl coenzyme A tetralithium salt hydrate

CAS Number

104809-02-1

Product Name

Methylmalonyl coenzyme A tetralithium salt hydrate

IUPAC Name

(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

Molecular Formula

C25H40LiN7O19P3S

Molecular Weight

874.6 g/mol

InChI

InChI=1S/C25H40N7O19P3S.Li/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32;/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t12?,13-,16-,17-,18+,22-;/m1./s1

InChI Key

UOQZLHKKSUHTJD-RPJGYGBISA-N

SMILES

[Li+].[Li+].[Li+].[Li+].CC(C(=O)[O-])C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O

Canonical SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

[Li].CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

General Use of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate

Application in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Scientific Field: Analytical Chemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the preparation of the calibration curve in ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) .

Methods of Application: In this application, MM-CoA is used as a standard for calibration in UPLC-MS/MS. The exact procedure would depend on the specific protocol of the UPLC-MS/MS analysis.

Results or Outcomes: The use of MM-CoA in the calibration curve would help in the accurate quantification of analytes in the UPLC-MS/MS analysis .

Application in Enzyme Activity Measurement

Scientific Field: Biochemistry

Summary of the Application: Methylmalonyl coenzyme A has been used in the measurement of methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase activity .

Methods of Application: In this application, MM-CoA is used as a substrate in the enzymatic reactions catalyzed by methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. The exact procedure would depend on the specific protocols of the enzyme activity assays.

Results or Outcomes: The use of MM-CoA in these assays would help in the accurate measurement of the activities of these enzymes .

Application in Kinetic Assay of Acetyltransferase Gcn5 Acylation

Summary of the Application: Methylmalonyl coenzyme A has been used in the kinetic assay of acetyltransferase Gcn5 acylation .

Methods of Application: In this application, MM-CoA is used as a cofactor in the kinetic assay of acetyltransferase Gcn5 acylation. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the acylation activity of acetyltransferase Gcn5 .

Application in JNADH and JNADPH Production Assay

Summary of the Application: Methylmalonyl coenzyme A has been used as a cofactor in JNADH and JNADPH production assay .

Methods of Application: In this application, MM-CoA is used as a cofactor in the production assay of JNADH and JNADPH. The exact procedure would depend on the specific protocol of the assay.

Results or Outcomes: The use of MM-CoA in this assay would help in the accurate measurement of the production of JNADH and JNADPH .

Methylmalonyl coenzyme A tetralithium salt hydrate is a complex organic compound with the molecular formula C25H36Li4N7O19P3SC_{25}H_{36}Li_{4}N_{7}O_{19}P_{3}S and a molecular weight of approximately 891.34 g/mol. This compound serves as a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids. Its structure includes multiple lithium ions that stabilize the compound, making it soluble and reactive in biological systems .

  • MM-CoA acts as a substrate for enzymes like methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase, which are crucial for propionate metabolism and the breakdown of certain amino acids [, ].
  • In healthy individuals, MM-CoA is efficiently converted to succinyl-CoA, which enters the Krebs cycle for energy production [].
  • MM-CoA is not commercially available due to its targeted use in research settings [].
  • Limited information exists on specific safety hazards, but standard laboratory precautions for handling biological materials should be followed [].

Additional Points

  • MM-CoA research is vital for understanding inherited metabolic disorders like methylmalonic acidemia, where defects in enzymes handling MM-CoA can lead to health complications.
  • Research on MM-CoA interactions with enzymes can aid in developing diagnostic tools and potential therapies for such disorders.

Methylmalonyl coenzyme A tetralithium salt hydrate functions primarily as a substrate for several enzymes, notably methylmalonyl coenzyme A mutase. The key reaction involves the conversion of L-methylmalonyl coenzyme A to succinyl coenzyme A, which is facilitated by this enzyme in the presence of vitamin B12 as a cofactor. This transformation is crucial for energy metabolism and the citric acid cycle, highlighting its role in cellular respiration .

Key Reaction:

L methylmalonyl CoAMethylmalonyl CoA MutaseSuccinyl CoA\text{L methylmalonyl CoA}\xrightarrow{\text{Methylmalonyl CoA Mutase}}\text{Succinyl CoA}

Methylmalonyl coenzyme A tetralithium salt hydrate plays a significant role in various biochemical pathways. It is involved in:

The compound's interaction with enzymes like methylmalonyl coenzyme A mutase also affects gene expression and cellular signaling pathways, underscoring its importance in metabolic regulation.

The synthesis of methylmalonyl coenzyme A tetralithium salt hydrate involves several steps:

  • Condensation Reaction: Methylmalonyl chloride reacts with coenzyme A to form methylmalonyl coenzyme A.
  • Lithium Hydroxide Addition: Lithium hydroxide is added to convert methylmalonyl coenzyme A into its tetralithium salt form.
  • Hydration: Finally, water is introduced to form the hydrate.

These reactions are typically conducted under controlled conditions to ensure high purity and yield, often requiring low temperatures and inert atmospheres to prevent degradation .

Methylmalonyl coenzyme A tetralithium salt hydrate has diverse applications:

  • Research: Used as a substrate for studying enzyme kinetics and specificity related to methylmalonyl coenzyme A mutase and other related enzymes.
  • Biochemical Assays: Employed in analytical techniques such as ultra-performance liquid chromatography-mass spectrometry for quantifying metabolic intermediates .
  • Industrial Uses: Potential applications in metabolic engineering and synthetic biology for producing biofuels or other valuable metabolites from fatty acids and amino acids .

Studies on methylmalonyl coenzyme A tetralithium salt hydrate reveal its interactions with various enzymes involved in metabolic pathways. It has been shown to specifically activate methylmalonyl coenzyme A mutase, influencing its catalytic efficiency and substrate specificity. Additionally, research indicates that this compound can modulate cellular responses by affecting signaling pathways associated with metabolism .

Methylmalonyl coenzyme A tetralithium salt hydrate shares similarities with other compounds involved in metabolic processes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methylmalonyl Coenzyme AC₁₄H₂₄N₄O₇PDirectly involved in amino acid metabolism
Succinyl Coenzyme AC₁₄H₂₄N₄O₇PKey intermediate in the citric acid cycle
Acetyl Coenzyme AC₁₄H₂₃N₇O₁₁PCentral role in fatty acid synthesis
Propionyl Coenzyme AC₁₄H₂₃N₇O₇PInvolved in propionate metabolism

Uniqueness of Methylmalonyl Coenzyme A Tetralithium Salt Hydrate

Methylmalonyl coenzyme A tetralithium salt hydrate is unique due to its specific role as a substrate for methylmalonyl coenzyme A mutase, facilitating critical reactions that link amino acid catabolism with energy production pathways. Its stabilization by lithium ions enhances its solubility and reactivity compared to similar compounds, making it particularly useful in biochemical research and applications .

Physical Description

Solid

XLogP3

-5.4

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

10

Exact Mass

874.14725767 g/mol

Monoisotopic Mass

874.14725767 g/mol

Heavy Atom Count

56

Dates

Modify: 2023-08-15

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